IRAK inhibitor 4

IRAK4 inhibition potency comparison research tool compounds

IRAK inhibitor 4 (CAS 1012104-68-5) is a well-defined, commercially available small-molecule probe for IRAK4 biochemical assay validation and high-throughput screening campaigns. It offers a consistent reference point for inter-laboratory method transfer where a standardized chemical entity is prioritized over clinical potency. With confirmed ≥98% purity and DMSO solubility (12.5 mg/mL), it ensures reproducible inhibitor stock preparation across studies, distinct from clinical-stage candidates.

Molecular Formula C33H35F3N6O3
Molecular Weight 620.66
Cat. No. B1149994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRAK inhibitor 4
Molecular FormulaC33H35F3N6O3
Molecular Weight620.66
Structural Identifiers
SMILESCC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3C4CC(CCC4NN3)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O
InChIInChI=1S/C33H43F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-6,8,14,18-20,22-23,25-26,30,40-41,43H,7,9-13,15-17H2,1-2H3,(H,37,44)(H,38,39)
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IRAK Inhibitor 4 (CAS 1012104-68-5): A Benchmark Chemical Probe for IRAK4 Kinase Research


IRAK inhibitor 4 (CAS 1012104-68-5, C33H35F3N6O3, MW 620.66) is a small-molecule chemical probe that inhibits interleukin-1 receptor-associated kinase 4 (IRAK4), a master kinase in TLR/IL-1R inflammatory signaling [1]. This compound is commercially available from multiple research suppliers at purities of ≥98%, enabling reproducible in vitro experiments across independent laboratories . Unlike clinical-stage IRAK4 inhibitors optimized for therapeutic use, IRAK inhibitor 4 is characterized as a research tool compound lacking publicly disclosed potency values, selectivity profiles, or pharmacokinetic optimization data [2].

IRAK Inhibitor 4: Why This Specific Tool Compound Cannot Be Replaced by Clinical IRAK4 Inhibitors


IRAK4 inhibitors constitute a chemically heterogeneous class with profound functional divergence: compounds may inhibit IRAK4 alone, dual-target IRAK1/4, or act as heterobifunctional degraders that eliminate the kinase entirely via proteolysis-targeting chimera (PROTAC) mechanisms [1]. Kinase selectivity profiles differ by orders of magnitude—for instance, PF-05388169 exhibits >500-fold selectivity for IRAK4 over IRAK1 (IC50 0.094 nM vs 65 nM), while HS-243 displays nearly equipotent dual inhibition (IRAK4 IC50 20 nM, IRAK1 IC50 24 nM) . Consequently, substituting one IRAK4 inhibitor for another without understanding its specific selectivity signature can fundamentally alter the biological interpretation of results, particularly in pathways where IRAK1 scaffolding functions predominate . For studies requiring a standardized, widely accessible reference point, IRAK inhibitor 4 provides a defined chemical entity distinct from optimized clinical candidates such as CA-4948 (IC50 115 nM) or its derivatives (e.g., compound 42, IC50 8.9 nM) [2].

Quantitative Differentiation of IRAK Inhibitor 4 from Comparator IRAK4-Targeting Compounds


IRAK Inhibitor 4 vs. CA-4948-Derived Clinical Leads: Potency Data Availability as a Procurement Differentiator

IRAK inhibitor 4 (CAS 1012104-68-5) is a research chemical probe for which no peer-reviewed biochemical IC50 or cellular EC50 data are publicly disclosed in the indexed literature [1]. In contrast, CA-4948 (emavusertib), a clinical-stage IRAK4 inhibitor, has a reported IRAK4 IC50 of 115 nM, and structurally optimized derivatives achieve IC50 values as low as 8.9 nM (compound 42) [2]. This absence of quantitative potency data for IRAK inhibitor 4 precludes its use in head-to-head comparative pharmacology studies requiring potency normalization [3].

IRAK4 inhibition potency comparison research tool compounds

Selectivity Profile: IRAK Inhibitor 4 vs. PF-05388169 (High-Selectivity IRAK4 Inhibitor)

No kinome-wide selectivity data are available for IRAK inhibitor 4 . In contrast, PF-05388169 demonstrates >500-fold selectivity for IRAK4 (IC50 0.094 nM) over IRAK1 (IC50 65 nM) , and compound 26 (Sigma-Aldrich) shows high selectivity against a panel of 27 kinases . For experiments requiring confident attribution of phenotypes to IRAK4 inhibition alone, the absence of selectivity characterization for IRAK inhibitor 4 represents a critical limitation .

kinase selectivity IRAK4 vs IRAK1 off-target activity

Cellular Activity and Functional Validation: IRAK Inhibitor 4 vs. Compound 26 (Sigma-Aldrich)

No peer-reviewed cellular activity data (e.g., inhibition of TLR/IL-1R-induced cytokine production) are available for IRAK inhibitor 4 [1]. In contrast, compound 26 (IRAK4 IC50 94 pM) has been functionally validated to block R848-induced TNF-α and IL-6 production in primary human monocytes and inhibit LPS-induced TNF-α in vivo at 100 mpk in mice . For ex vivo or in vivo target engagement studies, the absence of functional validation data for IRAK inhibitor 4 precludes its use where pathway-specific readouts are required .

cellular assay cytokine inhibition functional validation

Pharmacokinetic and ADME Properties: IRAK Inhibitor 4 vs. Compound 42 (Optimized Lead)

No pharmacokinetic (PK) or ADME data are reported for IRAK inhibitor 4, and its high molecular weight (MW 620.66) suggests poor oral bioavailability and limited in vivo utility . In contrast, compound 42 (MW not specified, IC50 8.9 nM) was explicitly optimized for favorable in vitro ADME and in vivo PK properties, demonstrating significant reduction of LPS-induced serum TNF-α and IL-6 in mouse models [1]. For in vivo pharmacology studies, compound 42 or similarly characterized leads offer defined systemic exposure and target engagement profiles [2].

pharmacokinetics ADME in vivo tool compound

Procurement Viability: Commercial Availability and Reproducibility of IRAK Inhibitor 4

IRAK inhibitor 4 is commercially available from multiple established vendors (Adooq, BOC Sciences, MolCore) with defined purity specifications of ≥98% and established solubility of 12.5 mg/mL in DMSO (20.14 mM), enabling consistent preparation of stock solutions across laboratories [1]. In contrast, many literature-optimized IRAK4 inhibitors (e.g., compound 42, compound 32) are not commercially available as catalog products, requiring custom synthesis that introduces variability in purity, characterization, and lead time [2]. This commercial availability positions IRAK inhibitor 4 as a standardized reference tool for cross-laboratory comparability in biochemical assays .

chemical probe procurement reproducibility commercial availability

IRAK Inhibitor 4: Defined Research and Procurement Scenarios Based on Empirical Evidence


Scenario 1: Standardized Positive Control for IRAK4 Biochemical Assays

In laboratories developing or validating IRAK4 biochemical assays, IRAK inhibitor 4 (CAS 1012104-68-5) can serve as a standardized positive control inhibitor. Its commercial availability from multiple vendors with defined purity (≥98%) and solubility (12.5 mg/mL in DMSO) ensures reproducible preparation of inhibitor stocks across independent experiments [1]. This use case is particularly relevant when absolute potency values are not required—for instance, in assay qualification or inter-laboratory method transfer studies where a consistent chemical entity is more critical than quantitative IC50 data [2].

Scenario 2: Reference Standard for Chemical Library Screening

For high-throughput screening (HTS) campaigns targeting IRAK4, IRAK inhibitor 4 provides a commercially accessible reference compound to validate assay performance and confirm hit confirmation thresholds. Unlike literature compounds such as compound 42 or compound 32, which lack commercial availability, IRAK inhibitor 4 can be procured without custom synthesis delays [1]. However, its utility is limited to assay validation; primary screening hits should be compared against fully characterized clinical leads (e.g., CA-4948, PF-06650833) to contextualize potency and selectivity [2].

Scenario 3: Negative Control for Selectivity Studies

Given the absence of published selectivity data for IRAK inhibitor 4, it is unsuitable for experiments where target specificity must be definitively established [1]. In such studies, well-characterized selective inhibitors (e.g., PF-05388169 with >500-fold selectivity for IRAK4 over IRAK1) or dual inhibitors (e.g., HS-243 with equipotent IRAK1/4 inhibition) should be prioritized . IRAK inhibitor 4 may, however, be employed as an uncharacterized comparator in broad kinome profiling studies to illustrate the value of selectivity profiling [2].

Scenario 4: In Vitro Mechanistic Studies Requiring Pathway-Specific Functional Readouts

For experiments measuring TLR/IL-1R pathway inhibition via cytokine production (e.g., TNF-α, IL-6) in primary human monocytes or cell lines, compounds with validated cellular functional activity—such as compound 26 (94 pM IC50) or PF-05388169 (85 nM IC50 in LPS-induced cytokine assays)—are required [1]. IRAK inhibitor 4 lacks peer-reviewed cellular efficacy data and therefore cannot be recommended for studies where pathway-specific functional inhibition is the primary endpoint [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for IRAK inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.